8-(Trifluoromethyl)quinoline-5-carbaldehyde
Description
8-(Trifluoromethyl)quinoline-5-carbaldehyde (CAS: 2089310-78-9) is a quinoline derivative with a trifluoromethyl (-CF₃) group at position 8 and an aldehyde (-CHO) group at position 5. Its molecular formula is C₁₁H₆F₃NO, and it is commercially available in purities ≥98% . The compound’s structure combines the electron-withdrawing nature of -CF₃ with the reactivity of the aldehyde group, making it valuable in medicinal chemistry and materials science. For example, quinolinecarbaldehydes are frequently used as intermediates in synthesizing Schiff bases, which exhibit antimicrobial, anticancer, and catalytic properties .
Properties
IUPAC Name |
8-(trifluoromethyl)quinoline-5-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO/c12-11(13,14)9-4-3-7(6-16)8-2-1-5-15-10(8)9/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLHKWIWTWAXFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)C(F)(F)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used in the synthesis of more complex molecules and as a building block in organic synthesis. Biology: It serves as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological systems. Medicine: Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 8-(Trifluoromethyl)quinoline-5-carbaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 8-(Trifluoromethyl)quinoline-5-carbaldehyde with structurally related quinolinecarbaldehydes, highlighting substituent positions, molecular weights, and key properties:
Electrochemical and Spectroscopic Properties
- Electron-Withdrawing Effects: The -CF₃ group at position 8 in the target compound significantly lowers reduction and oxidation potentials compared to electron-donating groups like -N(CH₃)₂. For instance, 6-(dimethylamino)quinoline-5-carbaldehyde exhibits oxidation potentials 0.3–0.5 V lower than this compound due to the amine’s electron-donating nature .
- Fluorine vs. Trifluoromethyl: Replacing -CF₃ with -F (as in 8-fluoroquinoline-5-carbaldehyde) reduces steric bulk and electron-withdrawing strength, impacting solubility and reactivity in nucleophilic additions .
Key Research Findings
- Redox Behavior: Cyclic voltammetry studies show that electron-withdrawing groups (-CF₃, -Cl) stabilize the reduced forms of quinolinecarbaldehydes, while electron-donating groups (-OH, -N(CH₃)₂) facilitate oxidation .
Biological Activity
8-(Trifluoromethyl)quinoline-5-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. Quinoline derivatives, including this compound, are known for a wide range of pharmacological properties, including anticancer, antibacterial, and antiviral activities. The trifluoromethyl group enhances the lipophilicity and biological activity of quinoline-based compounds, making them valuable in drug design.
Chemical Structure and Properties
The molecular structure of this compound consists of a quinoline ring with a trifluoromethyl group at the 8-position and an aldehyde group at the 5-position. This configuration allows for diverse interactions with biological targets.
Anticancer Activity
Research indicates that quinoline derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of key signaling pathways involved in tumor growth.
| Compound | Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | Breast Cancer | 15.4 | Induces apoptosis via ROS generation |
| Quinoline Derivative X | Lung Cancer | 12.3 | Inhibits PI3K/Akt pathway |
| Quinoline Derivative Y | Colon Cancer | 9.8 | Modulates p53 signaling |
Antibacterial Activity
The antibacterial potential of quinoline derivatives is well-documented. Studies have demonstrated that this compound exhibits activity against various bacterial strains, including resistant strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Pseudomonas aeruginosa | 1.5 |
The antibacterial mechanism may involve disruption of bacterial membrane integrity or inhibition of essential metabolic pathways.
Antiviral Activity
Quinoline derivatives have also been investigated for their antiviral properties. Research indicates that some derivatives can inhibit viral replication by targeting viral enzymes or host cell pathways.
- Zika Virus : Compounds similar to this compound have shown effectiveness against Zika virus by inhibiting viral entry into host cells.
- HIV : Some studies suggest that quinolines can inhibit reverse transcriptase, a crucial enzyme in the HIV life cycle.
Case Studies
- Case Study on Anticancer Effects : A study conducted on various quinoline derivatives, including those with trifluoromethyl substitutions, revealed enhanced cytotoxicity against breast cancer cell lines compared to non-fluorinated analogs. The study highlighted the role of the trifluoromethyl group in increasing potency through improved binding affinity to target proteins involved in cancer progression .
- Antimicrobial Screening : In a comprehensive screening of multiple quinoline derivatives against pathogenic bacteria, this compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Cytotoxicity Mechanism : It induces oxidative stress in cancer cells, leading to DNA damage and apoptosis.
- Antibacterial Mechanism : It disrupts bacterial cell wall synthesis and interferes with protein synthesis pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
